4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline
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Overview
Description
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring attached to an aniline moiety with two methoxy groups at the 4 and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline typically involves the reaction of 4,5-dimethoxyaniline with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-(piperidine-1-ylcarbonyl)aniline: Similar structure with slight variations in the piperidine ring attachment.
4,5-Dimethoxy-2-(morpholine-1-carbonyl)aniline: Contains a morpholine ring instead of a piperidine ring.
4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline: Features a pyrrolidine ring in place of the piperidine ring.
Uniqueness
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)14(17)16-6-4-3-5-7-16/h8-9H,3-7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNODWCNTAISSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCCC2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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